4-chloro-7-(methyloxy)-5-(tetrahydro-2H-pyran-4-yloxy)quinazoline
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Overview
Description
4-chloro-7-(methyloxy)-5-(tetrahydro-2H-pyran-4-yloxy)quinazoline is a synthetic organic compound that belongs to the quinazoline family Quinazolines are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-7-(methyloxy)-5-(tetrahydro-2H-pyran-4-yloxy)quinazoline typically involves multiple steps, starting from readily available starting materials. One common method involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives.
Introduction of the Chloro and Methoxy Groups: The chloro and methoxy groups can be introduced through electrophilic aromatic substitution reactions using appropriate reagents such as thionyl chloride and dimethyl sulfate.
Attachment of the Tetrahydro-2H-pyran-4-yloxy Group: This step involves the reaction of the intermediate compound with tetrahydro-2H-pyran-4-ol under acidic or basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-chloro-7-(methyloxy)-5-(tetrahydro-2H-pyran-4-yloxy)quinazoline can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dechlorinated products.
Substitution: Formation of new derivatives with substituted groups.
Scientific Research Applications
4-chloro-7-(methyloxy)-5-(tetrahydro-2H-pyran-4-yloxy)quinazoline has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a kinase inhibitor, which can be useful in the treatment of various cancers and inflammatory diseases.
Biological Research: It is used as a tool compound to study cellular signaling pathways and molecular interactions.
Pharmaceutical Development: It serves as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Industrial Applications: It can be used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-chloro-7-(methyloxy)-5-(tetrahydro-2H-pyran-4-yloxy)quinazoline involves its interaction with specific molecular targets, such as kinases. Kinases are enzymes that play a crucial role in cellular signaling and regulation. By inhibiting these enzymes, the compound can modulate various cellular processes, including cell growth, differentiation, and apoptosis. The exact molecular pathways involved depend on the specific kinase targeted by the compound.
Comparison with Similar Compounds
Similar Compounds
4-chloro-7-methoxyquinazoline: Lacks the tetrahydro-2H-pyran-4-yloxy group, which may affect its biological activity and specificity.
7-methoxy-5-(tetrahydro-2H-pyran-4-yloxy)quinazoline: Lacks the chloro group, which may influence its reactivity and interactions with molecular targets.
4-chloro-5-(tetrahydro-2H-pyran-4-yloxy)quinazoline: Lacks the methoxy group, which can alter its chemical properties and biological activity.
Uniqueness
4-chloro-7-(methyloxy)-5-(tetrahydro-2H-pyran-4-yloxy)quinazoline is unique due to the presence of all three functional groups (chloro, methoxy, and tetrahydro-2H-pyran-4-yloxy) in its structure. This combination of groups can enhance its specificity and potency as a kinase inhibitor, making it a valuable compound for scientific research and pharmaceutical development.
Properties
Molecular Formula |
C14H15ClN2O3 |
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Molecular Weight |
294.73 g/mol |
IUPAC Name |
4-chloro-7-methoxy-5-(oxan-4-yloxy)quinazoline |
InChI |
InChI=1S/C14H15ClN2O3/c1-18-10-6-11-13(14(15)17-8-16-11)12(7-10)20-9-2-4-19-5-3-9/h6-9H,2-5H2,1H3 |
InChI Key |
MSTUTJZYMNCUSX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C(=C1)OC3CCOCC3)C(=NC=N2)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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